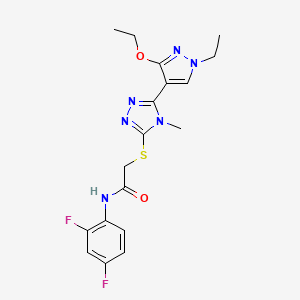

![molecular formula C20H16FNO2 B2511768 N-(4-氟苄基)-1,2-二氢萘并[2,1-b]呋喃-2-甲酰胺 CAS No. 478064-62-9](/img/structure/B2511768.png)

N-(4-氟苄基)-1,2-二氢萘并[2,1-b]呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of naphthofuran derivatives, which have been studied for their various biological activities, including anti-inflammatory, anticancer, and antiviral properties.

科学研究应用

抗菌活性

包括所述化合物在内的呋喃衍生物已被发现具有显著的抗菌活性 。它们已被用于创造许多创新的抗菌剂。 这在微生物耐药性日益增强的背景下尤为重要,因为迫切需要新的抗菌化合物 。

抗菌活性

除了其抗菌特性外,呋喃衍生物还表现出多种有利的生物学和药理学特性,使其在开发新的抗菌药物中发挥作用 。 这些化合物可以有效对抗革兰氏阳性和革兰氏阴性细菌 。

抗溃疡活性

呋喃衍生物已被发现具有抗溃疡特性 。这使它们可能对治疗诸如消化性溃疡等疾病有用。

利尿活性

呋喃衍生物也可以作为利尿剂 。这意味着它们可以增加从体内以尿液形式排出的水和盐量。

肌肉松弛活性

这些化合物已被发现具有肌肉松弛特性 。这可能使它们在治疗诸如肌肉痉挛和抽筋等疾病中发挥作用。

抗炎,镇痛和抗抑郁活性

呋喃衍生物已被发现具有抗炎,镇痛和抗抑郁特性 。这表明它们可能在治疗从炎症性疾病到疼痛管理和心理健康疾病的各种疾病中发挥作用。

抗帕金森和抗青光眼活性

这些化合物也被发现具有抗帕金森和抗青光眼特性 。这表明它们在治疗帕金森病和青光眼的治疗中可能具有潜在的应用。

作用机制

Target of Action

The primary targets of N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide are microbial pathogens . Furan derivatives, such as this compound, have been shown to exhibit a wide range of biological and pharmacological characteristics, making them effective in combating various diseases .

Mode of Action

Furan-containing compounds are known to interact with their targets, leading to changes that inhibit the growth and proliferation of the pathogens .

Biochemical Pathways

Furan derivatives are known to interfere with several biochemical pathways in microbial pathogens, disrupting their normal functions and leading to their eventual death .

Result of Action

The result of the action of N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is the inhibition of the growth and proliferation of microbial pathogens . This leads to a decrease in the number of pathogens, thereby alleviating the symptoms of the infection.

生化分析

Biochemical Properties

Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the furan derivative .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO2/c21-15-8-5-13(6-9-15)12-22-20(23)19-11-17-16-4-2-1-3-14(16)7-10-18(17)24-19/h1-10,19H,11-12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPASTQXLZVQEKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide](/img/structure/B2511685.png)

![5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2511692.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)

![2-[[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)

![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)

![(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol](/img/structure/B2511707.png)

![Methyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine hydrochloride](/img/structure/B2511708.png)